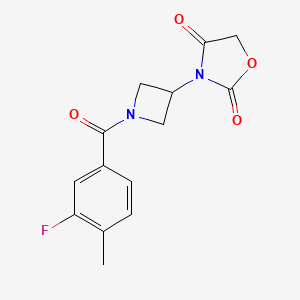

3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a fused azetidine-oxazolidine-2,4-dione scaffold. This compound’s design suggests applications in medicinal chemistry, particularly as a precursor for β-lactamase inhibitors or antimicrobial agents, given the known activity of oxazolidinediones against bacterial targets . Its synthesis likely involves condensation reactions between azetidine intermediates and activated carbonyl derivatives, similar to methods described for related structures (e.g., refluxing in DMF with catalysts like ZnCl₂) .

Properties

IUPAC Name |

3-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O4/c1-8-2-3-9(4-11(8)15)13(19)16-5-10(6-16)17-12(18)7-21-14(17)20/h2-4,10H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBFVJGIGSKFHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C(=O)COC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione , with CAS number 1904199-80-9 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₄H₁₃FN₂O₄

- Molecular Weight : 292.26 g/mol

| Property | Value |

|---|---|

| CAS Number | 1904199-80-9 |

| Molecular Formula | C₁₄H₁₃FN₂O₄ |

| Molecular Weight | 292.26 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that this compound may act as a kinase inhibitor , which could modulate signaling pathways involved in cell proliferation and survival.

Biological Activity

-

Antimicrobial Activity :

- Initial screening has indicated potential antimicrobial properties against various bacterial strains. For instance, related compounds within the benzoyl-azetidine class have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory Effects :

- The compound may exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-6 and IL-17, similar to other RORγ inverse agonists that target inflammatory pathways.

-

Anticancer Potential :

- Research on analogs suggests that compounds with similar structures have demonstrated cytotoxic effects in cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzoyl derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-(1-(3-Fluoro-4-methylbenzoyl)... | Staphylococcus aureus | 15 |

| 3-(1-(3-Fluoro-4-methylbenzoyl)... | Escherichia coli | 12 |

Study 2: Anti-inflammatory Mechanism

In vitro studies showed that the compound inhibits IL-17 production in T-helper cells, suggesting its potential as a treatment for autoimmune conditions such as rheumatoid arthritis.

Study 3: Anticancer Activity

A recent investigation into the cytotoxic effects of similar azetidine derivatives revealed that certain compounds led to a decrease in cell viability in lung cancer cell lines by over 70% at higher concentrations (100 µM).

Scientific Research Applications

Biological Activities

Research indicates that 3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione possesses significant biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

The compound exhibits antimicrobial properties, particularly against bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 0.003 | |

| Compound B | Antifungal | 0.125 | |

| Compound C | Antiviral | 0.25 |

Anti-inflammatory Properties

Studies have shown that oxazolidine derivatives can inhibit pro-inflammatory cytokines, suggesting their potential in treating inflammatory diseases. The compound's ability to modulate inflammatory responses makes it a valuable candidate for further research in this area.

Anticancer Effects

Preliminary studies suggest that this compound may exhibit anticancer properties, particularly through inducing apoptosis in cancer cells. The presence of the fluoromethyl group enhances its cytotoxicity against various cancer cell lines.

Case Study:

In a study examining the effects of similar oxazolidine compounds on breast cancer cell lines (MCF-7), it was found that specific derivatives significantly reduced cell viability with IC50 values ranging from 5 to 15 µM, indicating potent activity against cancer cells.

Synthesis and Characterization

The synthesis of this compound involves several key steps, which are typically confirmed using characterization techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Infrared (IR) Spectroscopy

- Mass Spectrometry (MS)

These techniques ensure the identity and purity of the synthesized compound, confirming its potential for further applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione with key analogs, emphasizing structural variations and physicochemical properties:

Key Observations:

In contrast, the morpholino and hydroxymethyl groups in BP 2023 () improve polarity, favoring solubility in biological systems . The hydrochloride salt of 3-(azetidin-3-yl)oxazolidine-2,4-dione () demonstrates how ionic forms significantly enhance water solubility, a critical factor for drug formulation .

Structural Rigidity and Bioactivity :

- The oxazolidine-2,4-dione core is shared across all compounds, providing conformational constraint that may optimize target binding (e.g., enzyme inhibition). The azetidine ring’s substitution pattern (e.g., benzoyl vs. chloro-hydroxyphenyl) influences steric and electronic interactions with biological targets .

Synthetic Methodologies: The target compound’s synthesis likely mirrors protocols for azetidinone derivatives, such as condensation reactions in DMF with acid catalysts (e.g., ZnCl₂), as seen in . BP 2023’s synthesis remains unspecified but may involve similar heterocyclic coupling strategies.

Research Findings and Implications

Role of Fluorine Substituents: The 3-fluoro group in the target compound may enhance metabolic stability and binding affinity via electronegative effects, a feature shared with BP 2023’s 3-fluoro-4-morpholinophenyl group. Fluorine’s presence is a common strategy in drug design to modulate pharmacokinetics .

Impact of Aromatic vs. Aliphatic Substituents: The 3-fluoro-4-methylbenzoyl group introduces aromatic bulk, which may improve target specificity but increase synthetic complexity.

Divergent Applications :

- While the target compound and BP 2023 are candidates for antimicrobial or enzyme-inhibitory applications, the hydrochloride derivative () serves primarily as a synthetic intermediate due to its simplicity and solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione, and what critical parameters ensure high yield and purity?

- Answer : The synthesis involves multi-step protocols: (1) Formation of the azetidine ring via cyclization reactions under inert atmospheres, (2) benzoylation using 3-fluoro-4-methylbenzoyl chloride with a base (e.g., triethylamine), and (3) coupling with oxazolidine-2,4-dione. Key parameters include temperature control (0–5°C for azo coupling), solvent selection (polar aprotic solvents like DMF enhance reactivity), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent placement. Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1750 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Advanced Research Questions

Q. How do structural modifications to the benzoyl and azetidine moieties influence bioactivity?

- Answer : Substituent effects are critical:

- Fluorine : Enhances lipophilicity and metabolic stability via reduced CYP450 interactions.

- Methyl group (4-position) : Steric hindrance may modulate receptor binding.

Comparative SAR studies using analogs (e.g., 3-fluoro-4-methoxy derivatives) reveal that electron-withdrawing groups improve antibacterial potency, while bulkier substituents reduce solubility .

Q. What experimental strategies resolve contradictions in bioactivity data across structural analogs?

- Answer : (1) Orthogonal assays : Validate target engagement using fluorescence polarization (binding) and enzymatic inhibition (e.g., bacterial transpeptidase). (2) Computational modeling : Molecular dynamics simulations predict binding affinities to reconcile discrepancies between in vitro and cellular activity. (3) Metabolic profiling : Assess stability in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects .

Q. How can researchers elucidate the mechanism of action for this compound?

- Answer : (1) Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, identified via LC-MS/MS. (2) Pathway analysis : RNA-seq or phosphoproteomics in treated bacterial/viral models (e.g., Staphylococcus aureus) to map perturbed pathways. (3) Crystallography : Co-crystallize with suspected targets (e.g., bacterial ribosomes) to resolve binding modes .

Q. What environmental impact assessment methods are applicable to this compound?

- Answer : Follow OECD guidelines for (1) biodegradation : Closed bottle tests (OECD 301D) to assess half-life in aqueous systems, (2) ecotoxicity : Daphnia magna acute immobilization assays (OECD 202), and (3) bioaccumulation : LogP measurements and quantitative structure-activity relationship (QSAR) modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.